molecular formula C20H22N2O2 B5613989 3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol

3-{[benzyl(methyl)amino]methyl}-6-methoxy-2-methyl-4-quinolinol

Cat. No. B5613989
M. Wt: 322.4 g/mol
InChI Key: UXQSPWFVDSQFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinolinol derivatives, including those similar to the compound of interest, often involves complex reactions such as demethyl-cyclization, Mannich reactions, and condensation with various aldehydes. These processes yield a variety of quinolinol derivatives with potential biological activities. For instance, the synthesis of benzofuroquinolines through demethyl-cyclization showcases the intricate steps involved in creating structurally related compounds (Yamaguchi et al., 1989).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is characterized by spectral and analytical methods, revealing intricate details about their chemical nature. For example, reactions of 2-aminobenzohydrazides with Schiff bases lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones, showcasing the diverse structural possibilities within this chemical family (Reddy et al., 1986).

Chemical Reactions and Properties

Quinolinol derivatives undergo various chemical reactions, producing new compounds with distinct properties. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines from reactions with 3,5-di-tert-butyl-1,2-benzoquinone demonstrates the reactivity of quinolinol derivatives and their potential to form new heterocyclic systems (Bang et al., 2009).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and analysis of compounds like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone reveal insights into the physical characteristics of these compounds, including their potential as fluorescent labeling reagents for carboxylic acids (Yamaguchi et al., 1985).

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, such as reactivity, stability, and fluorescence, are influenced by their molecular structure. The novel fluorophore 6-methoxy-4-quinolone, derived from similar compounds, highlights the unique chemical properties of quinolinol derivatives, including strong fluorescence in a wide pH range of aqueous media, showcasing their potential in biomedical analysis (Hirano et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could potentially be very broad, depending on its intended use. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure for better efficacy or reduced side effects .

properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-6-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-18(13-22(2)12-15-7-5-4-6-8-15)20(23)17-11-16(24-3)9-10-19(17)21-14/h4-11H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSPWFVDSQFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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